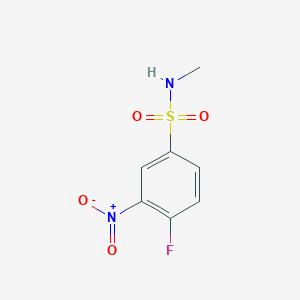

4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

Major Products:

Reduction: The major product is 4-fluoro-N-methyl-3-aminobenzenesulfonamide.

Substitution: The products depend on the substituent introduced during the reaction.

Aplicaciones Científicas De Investigación

4-fluoro-N-methyl-3-nitrobenzenesulfonamide has several applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various arylsulfonamide derivatives.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 4-fluoro-3-nitrobenzenesulfonamide

- 4-fluoro-3-nitrobenzenesulfonyl chloride

- 4-fluoro-N-methylbenzenesulfonamide

Uniqueness: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring, along with a methylsulfonamide group. This combination of functional groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Actividad Biológica

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 202.19 g/mol

The presence of the fluoro and nitro groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites, disrupting normal biochemical pathways. For instance, it has been noted for its potential as a carbonic anhydrase inhibitor, which plays a crucial role in maintaining acid-base balance in biological systems .

- Reduction Reactions : The nitro group can be reduced to form an amino group, which may further interact with proteins or receptors, enhancing its biological activity .

- Interaction with Biological Macromolecules : It demonstrates the ability to bind to proteins and nucleic acids, influencing cellular processes such as apoptosis and proliferation .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antiparasitic Activity : It has shown effectiveness against Leishmania species, indicating potential use in treating parasitic infections .

- Antitumor Properties : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines, particularly through mechanisms involving apoptosis induction .

- Neuropharmacological Effects : Studies indicate that derivatives of this compound can modulate dopaminergic signaling, which may have implications for treating conditions related to addiction and neuroplasticity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study assessing the antitumor effects of this compound, researchers treated H146 xenograft tumors in SCID mice. The results indicated that the compound significantly induced apoptosis markers such as cleaved PARP and caspase-3 at various time points post-treatment. This suggests robust antitumor activity through apoptotic pathways .

Case Study: Carbonic Anhydrase Inhibition

Another investigation focused on the role of sulfonamide derivatives, including this compound, as carbonic anhydrase inhibitors. The study highlighted how these compounds stabilize glutamate release and enhance dopaminergic tone, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTLSVYSOPRSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.